

Assessing the Therapeutic Window of CP-481715 and Analogs: A Comparative Guide

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Compound of Interest

Compound Name: CP-481715

Cat. No.: B1669503

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This guide provides a comparative analysis of the therapeutic window of **CP-481715**, a potent and selective C-C chemokine receptor type 1 (CCR1) antagonist, and its analogs. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate an objective assessment of the potential of these compounds in the development of anti-inflammatory therapeutics.

CP-481715 and similar CCR1 antagonists represent a promising class of drugs for treating various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.^[1] Their mechanism of action involves blocking the interaction of pro-inflammatory chemokines, such as CCL3 (MIP-1 α) and CCL5 (RANTES), with their receptor, CCR1, thereby inhibiting the recruitment of inflammatory cells to tissues.^[1] This guide compares the performance of **CP-481715** with other notable CCR1 antagonists that have entered clinical development, providing a valuable resource for researchers in the field.

Comparative Efficacy and Potency Data

The following tables summarize the in vitro and in vivo potency of **CP-481715** and selected comparator CCR1 antagonists. This quantitative data allows for a direct comparison of their biological activity.

Table 1: In Vitro Activity of CCR1 Antagonists

Compound	Target	Assay Type	Species	IC50 (nM)	Reference
CP-481715	Human CCR1	[125I]-CCL3 Binding	Human	74	[1] [2]
Human CCR1	Calcium Mobilization	Human	71	[1] [2]	
Human CCR1	Monocyte Chemotaxis	Human	55	[1] [2]	
Human CCR1	MMP-9 Release	Human	54	[1] [2]	
Human CCR1	GTPyS Incorporation	Human	210	[1] [2]	
Human CCR1	CD11b Upregulation (Whole Blood)	Human	165	[1] [2]	
Human CCR1	Actin Polymerization (Whole Blood)	Human	57	[1] [2]	
MLN3897	Human CCR1	Not Specified	Human	Potent (Specific value not available in search results)	[3] [4]
BX471	Human CCR1	Not Specified	Human	Potent (Specific value not available in search results)	[3] [4] [5]

AZD-4818	Human CCR1	Not Specified	Human	Potent (Specific value not available in search results)	[3] [4]
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Table 2: In Vivo Efficacy of **CP-481715**

Compound	Model	Species	Endpoint	ED50 (mg/kg)	Reference
CP-481715	CCL3-induced Neutrophil Infiltration (Skin)	Human CCR1 Transgenic Mice	Inhibition of Neutrophil Infiltration	0.2	
CP-481715	CCL3-induced Neutrophil Infiltration (Air Pouch)	Human CCR1 Transgenic Mice	Inhibition of Neutrophil Infiltration	0.2	
CP-481715	Delayed-Type Hypersensitivity	Human CCR1 Transgenic Mice	Inhibition of Footpad Swelling	Significant inhibition	

Safety and Pharmacokinetic Profile of CP-481715

A Phase I clinical trial in healthy male volunteers provided initial safety and pharmacokinetic data for **CP-481715**.

Table 3: Phase I Clinical Trial Data for **CP-481715**

Parameter	Observation	Reference
Safety	Well-tolerated with doses up to 3000 mg. No significant prolongation of the corrected QT interval.	[6]
Pharmacokinetics	Linear pharmacokinetics up to a 300 mg dose.	[6]
Drug Interactions	Clearance decreased by cyclosporin, suggesting interaction with P-glycoprotein.	[6]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.

Radioligand Binding Assay

- Objective: To determine the binding affinity of the compound to the CCR1 receptor.
- Method:
 - Membranes from cells stably expressing human CCR1 are prepared.
 - Membranes are incubated with a constant concentration of radiolabeled CCR1 ligand (e.g., [125I]-CCL3) and varying concentrations of the test compound.
 - The reaction is allowed to reach equilibrium.
 - Bound and free radioligand are separated by filtration.
 - The amount of bound radioactivity is measured using a gamma counter.
 - The IC₅₀ value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Calcium Mobilization Assay

- Objective: To measure the functional antagonist activity of the compound by assessing its ability to block chemokine-induced intracellular calcium release.
- Method:
 - Cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
 - Cells are pre-incubated with varying concentrations of the test compound.
 - A CCR1 agonist (e.g., CCL3 or CCL5) is added to stimulate the cells.
 - The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
 - The IC₅₀ value is determined as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.

Chemotaxis Assay

- Objective: To evaluate the ability of the compound to inhibit the migration of cells towards a chemokine gradient.
- Method:
 - A chemotaxis chamber (e.g., Boyden chamber or transwell plate) with a porous membrane is used.
 - The lower chamber contains a CCR1 agonist (e.g., CCL3) as a chemoattractant.
 - A suspension of CCR1-expressing cells (e.g., monocytes or transfected cell lines) is pre-incubated with varying concentrations of the test compound and then added to the upper chamber.
 - The chamber is incubated to allow cell migration through the membrane.

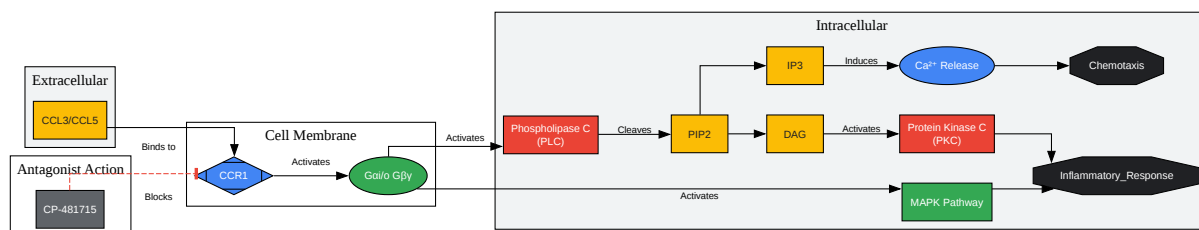
- The number of cells that have migrated to the lower chamber is quantified by counting under a microscope, by fluorescence, or by flow cytometry.
- The IC50 value is calculated as the concentration of the compound that inhibits cell migration by 50%.

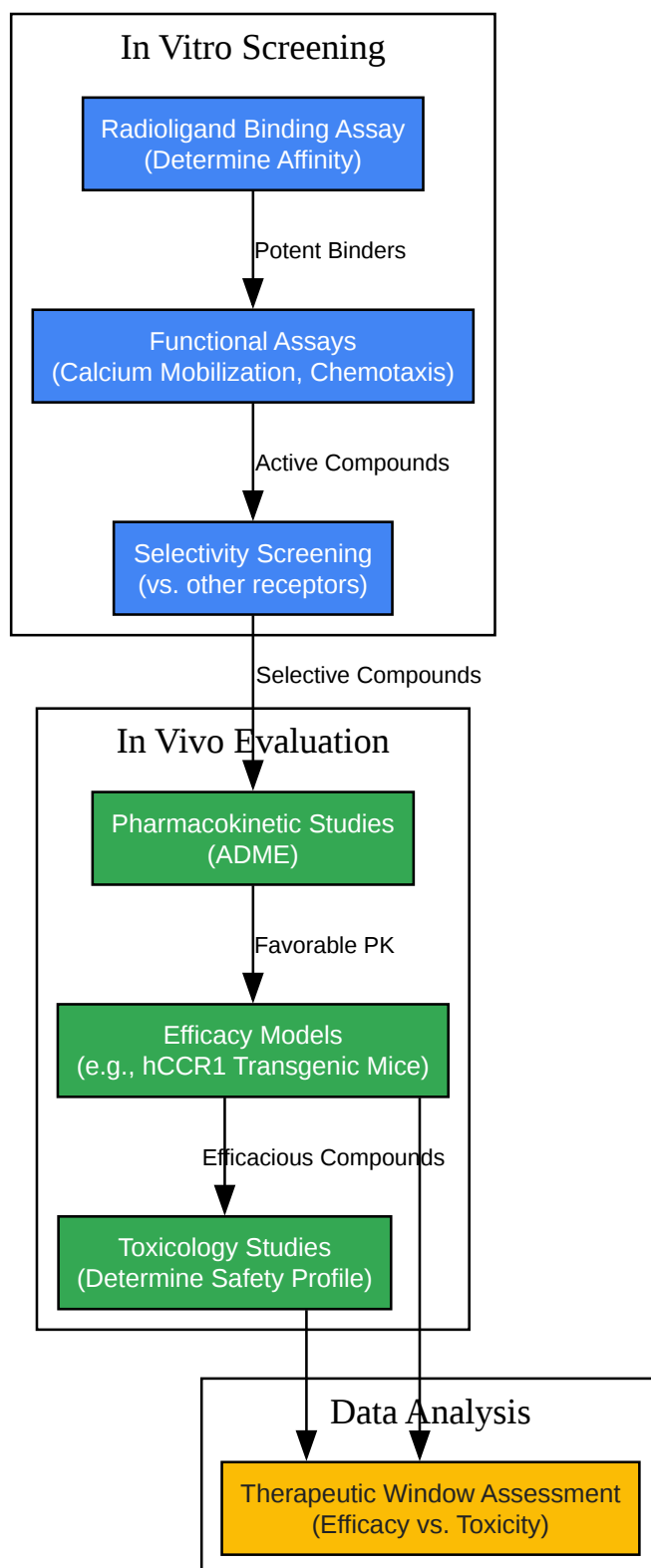
In Vivo Model of Inflammation (Human CCR1 Transgenic Mice)

- Objective: To assess the in vivo efficacy of the compound in a relevant animal model.
- Method:
 - Human CCR1 transgenic mice, which express the human CCR1 receptor, are used.
 - The test compound is administered to the animals at various doses via an appropriate route (e.g., oral gavage).
 - Inflammation is induced by injecting a CCR1 ligand (e.g., CCL3) into a specific site, such as the skin or an air pouch.
 - After a set period, the site of inflammation is lavaged or a tissue sample is collected.
 - The number of infiltrating inflammatory cells (e.g., neutrophils) is quantified by cell counting or flow cytometry.
 - The ED50 value, the dose of the compound that produces 50% of the maximal inhibitory effect, is determined.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the CCR1 signaling pathway and a general workflow for evaluating CCR1 antagonists.





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